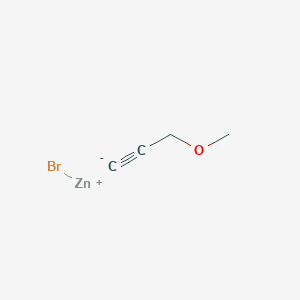

bromozinc(1+);3-methoxyprop-1-yne

Description

The compound "bromozinc(1+);3-methoxyprop-1-yne" (chemical formula: ZnBr⁺·C₄H₅O) is a zinc bromide complex coordinated with 3-methoxyprop-1-yne. This organozinc species is likely utilized in organic synthesis, particularly in cross-coupling reactions or as a nucleophilic reagent. Its structure comprises a zinc cation bound to a bromide counterion and a propargyl ether ligand (3-methoxyprop-1-yne), which may influence its reactivity and stability.

Properties

CAS No. |

175288-08-1 |

|---|---|

Molecular Formula |

C4H5BrOZn |

Molecular Weight |

214.4 g/mol |

IUPAC Name |

bromozinc(1+);3-methoxyprop-1-yne |

InChI |

InChI=1S/C4H5O.BrH.Zn/c1-3-4-5-2;;/h4H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

PFTFGVATAUQFON-UHFFFAOYSA-M |

Canonical SMILES |

COCC#[C-].[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);3-methoxyprop-1-yne can be synthesized through the reaction of 3-methoxyprop-1-yne with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of bromozinc(1+);3-methoxyprop-1-yne involves the same principles as laboratory synthesis but is optimized for larger quantities. The process includes rigorous control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);3-methoxyprop-1-yne undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organozinc compounds.

Cross-Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alkyl and aryl halides.

Catalysts: Palladium or nickel catalysts are often employed in cross-coupling reactions.

Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Bromozinc(1+);3-methoxyprop-1-yne has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules, which can be further studied for their biological properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.

Industry: In the chemical industry, it is used to produce various fine chemicals and intermediates for further chemical transformations.

Mechanism of Action

The mechanism by which bromozinc(1+);3-methoxyprop-1-yne exerts its effects primarily involves its role as a nucleophile in substitution and cross-coupling reactions. The zinc cation stabilizes the negative charge on the carbon atom, facilitating the formation of new carbon-carbon bonds. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on halogenated aromatic compounds () and chalcone derivatives (), which are structurally and functionally distinct from "bromozinc(1+);3-methoxyprop-1-yne." Below is a comparative analysis based on indirect analogs:

Table 1: Key Properties of Related Compounds

Key Differences:

Structural Complexity: Brominated indoles () and chalcones () are purely organic, whereas "bromozinc(1+);3-methoxyprop-1-yne" is an organometallic complex. The latter’s reactivity would depend on zinc’s electrophilicity and the propargyl ligand’s nucleophilicity, unlike halogenated aromatics, which rely on halogen bonding and π-system interactions .

Synthetic Utility: Chalcones () are synthesized via Claisen-Schmidt condensation, while brominated indoles () arise from marine biosynthetic pathways.

Spectral Characterization: Brominated indoles show distinctive isotopic patterns in MS due to multiple bromine atoms (e.g., m/z 429–437 with a 1:4:6:4:1 ratio) . In contrast, organozinc complexes often exhibit paramagnetic shifts in NMR and distinct IR stretches for metal-ligand bonds, but such data are absent for the queried compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.